![molecular formula C18H18ClN3O2 B2806964 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide CAS No. 1787914-03-7](/img/structure/B2806964.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide is a complex organic compound featuring a pyrrolo[2,3-b]pyridine moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors. For instance, starting with a pyridine derivative, a cyclization reaction with a suitable reagent like a halogenated pyrrole can form the pyrrolo[2,3-b]pyridine core.
Linking the Propyl Chain: The next step involves attaching a propyl chain to the nitrogen atom of the pyrrolo[2,3-b]pyridine. This can be done using alkylation reactions with propyl halides under basic conditions.
Formation of the Benzamide Moiety: The final step is the coupling of the 5-chloro-2-methoxybenzoic acid with the pyrrolo[2,3-b]pyridine derivative. This can be achieved using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and alkylation steps, and large-scale amide coupling reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amine or alcohol derivatives.
Substitution: The chloro group on the benzamide ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the methoxy group.
Reduction: Amino derivatives from nitro groups or alcohol derivatives from carbonyl groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, affecting various signaling pathways in cells.
Medicine: Explored for its anticancer properties, particularly in targeting specific receptors or enzymes involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream targets and disrupting signaling pathways essential for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities, particularly as kinase inhibitors.
5-chloro-2-methoxybenzamide derivatives: Compounds with this benzamide structure are also explored for their medicinal properties, including anti-inflammatory and anticancer activities.
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide is unique due to the combination of the pyrrolo[2,3-b]pyridine core with the benzamide moiety, which may confer distinct biological activities and improved pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-24-16-6-5-14(19)12-15(16)18(23)21-9-3-10-22-11-7-13-4-2-8-20-17(13)22/h2,4-8,11-12H,3,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGNOYKSBSMLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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